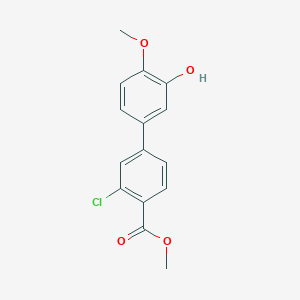
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. It is a phenol derivative with a molecular weight of 267.65 g/mol and a boiling point of 206°C. 5-CMP-2-MP is a versatile compound and is used in a variety of applications, including scientific research and laboratory experiments. In
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is a versatile compound that has a number of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the synthesis of a number of other compounds, such as polymers, dyes, and pigments. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is used in the synthesis of a number of other compounds, such as catalysts, surfactants, and inhibitors.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed to act as a catalyst in the reaction of 3-chloro-4-methoxybenzoic acid and 2-methoxyphenol in aqueous solution. It is also believed to act as an inhibitor in the synthesis of other compounds, such as polymers, dyes, and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed to have a number of effects, including the inhibition of enzymes and the inhibition of the growth of bacteria and fungi. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to have a number of other effects, such as the inhibition of the activity of cytochrome P450 enzymes and the inhibition of the activity of other enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments include its availability, low cost, and versatility. It is a widely available compound and is relatively inexpensive. In addition, it is a versatile compound and can be used in a variety of applications, including scientific research and laboratory experiments.
The limitations of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in lab experiments include its toxicity and its potential to cause adverse reactions. It is a toxic compound and should be handled with care. In addition, it has the potential to cause adverse reactions, such as skin and eye irritation.
Future Directions
The future directions of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% include the development of new synthetic methods and the development of new applications. The development of new synthetic methods will allow for the synthesis of more complex compounds and the development of new applications will allow for the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% in a variety of new applications. In addition, future research should focus on the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% and the development of new methods for the detection and quantification of the compound.
Synthesis Methods
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol, 95% involves the reaction of 3-chloro-4-methoxybenzoic acid and 2-methoxyphenol in aqueous solution. The reaction is conducted at a temperature of 70-80°C for a period of 1-2 hours. After the reaction is complete, the product is purified by recrystallization and then dried to obtain the desired compound.
properties
IUPAC Name |
methyl 2-chloro-4-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-11(12(16)7-9)15(18)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEVBUKYFLLDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685776 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1262001-69-3 |
Source


|
| Record name | Methyl 3-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
